molecular formula C14H13FN4O2S B5010268 1-(2-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide

1-(2-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5010268
M. Wt: 320.34 g/mol
InChI Key: XZWYKAOMCPMTJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with structures similar to our compound of interest typically involves multi-step organic reactions, including ring closure reactions, Suzuki coupling, and amidation processes. For instance, similar compounds have been synthesized through three-component reactions or by cyclization of precursor molecules in the presence of catalysts like manganese(II) nitrate, highlighting the complexity and precision required in synthesizing such molecules (Jayarajan et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds closely related to our compound of interest is often confirmed using techniques such as FT-IR, NMR, and X-ray diffraction. These methods provide insights into the molecular geometry, bond lengths, angles, and overall conformation of the compound, aiding in understanding its structural characteristics and potential interaction mechanisms (Dani et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving such compounds can include nucleophilic substitutions, electrophilic additions, and cyclization reactions that lead to the formation of complex structures. The reactivity of these compounds is significantly influenced by the presence of the fluorophenyl and thiadiazole groups, which can affect the electronic distribution and steric hindrance, thus dictating the course of chemical reactions (Adhami et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for their application in further chemical reactions and potential pharmaceutical use. The introduction of fluorine atoms often impacts these properties by altering the lipophilicity and stability of the compound. Single-crystal X-ray diffraction studies can provide detailed insights into the crystal packing, molecular interactions, and stability of these compounds (Qin et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with biological molecules, are key to understanding the potential applications of these compounds. Studies involving computational chemistry and molecular docking can help predict these interactions and the potential biological activity, providing a foundation for further experimental validation (McLaughlin et al., 2016).

properties

IUPAC Name

1-(2-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O2S/c1-8-17-18-14(22-8)16-13(21)9-6-12(20)19(7-9)11-5-3-2-4-10(11)15/h2-5,9H,6-7H2,1H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWYKAOMCPMTJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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